

# The role of SLC13A5 in metabolic disorders

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An In-depth Technical Guide on the Role of SLC13A5 in Metabolic Disorders

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate transporter (NaCT), is a critical regulator of cellular metabolism with a dichotomous role in human health. [1][2] Primarily expressed in the liver and brain, it facilitates the uptake of extracellular citrate, a key metabolic intermediate. [3][4] Perturbations in SLC13A5 function are linked to distinct metabolic disorders. Hepatic overexpression and increased activity of SLC13A5 are associated with metabolic syndrome, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance, making it a promising therapeutic target for inhibition. [1][2] Conversely, congenital loss-of-function mutations in the SLC13A5 gene lead to a severe neurometabolic disease known as SLC13A5 Deficiency Disorder, characterized by neonatal epilepsy and developmental delays. [5][6][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative data related to SLC13A5's role in metabolic disorders, details key experimental protocols, and explores emerging therapeutic strategies.

## Introduction to SLC13A5 (NaCT)

The SLC13A5 gene encodes the sodium-dependent citrate transporter, NaCT, a member of the solute carrier family responsible for transporting citrate and other dicarboxylates/tricarboxylates across the plasma membrane in a sodium-coupled manner. [1][5] This transporter is highly expressed in the sinusoidal membrane of hepatocytes in the liver, and to a lesser extent in the brain, testes, bones, and teeth. [1][3][4] By importing citrate from the circulation into the cytosol,

SLC13A5 directly influences the intracellular citrate pool, which is a critical precursor for the synthesis of fatty acids and cholesterol, and a regulator of energy homeostasis.[5][8]

## The Dichotomous Role of SLC13A5 in Metabolic Health

The function of SLC13A5 is highly context-dependent, where both gain-of-function in the liver and loss-of-function systemically lead to severe, but distinct, metabolic diseases.[1][5]

### SLC13A5 Overexpression in Hepatic Metabolic Disorders

Elevated expression of SLC13A5 in the liver is strongly correlated with obesity, type 2 diabetes, and NAFLD.[2][3] The increased uptake of citrate into hepatocytes provides excess substrate for de novo lipogenesis and gluconeogenesis.[5][8] This contributes to hepatic lipid accumulation, insulin resistance, and the progression of metabolic syndrome.[1][2]

Consequently, the pharmacological inhibition or genetic silencing of hepatic SLC13A5 has emerged as a key therapeutic strategy.[1] Preclinical studies in mice have shown that SLC13A5 knockout or knockdown protects against high-fat diet-induced obesity, fatty liver, and insulin resistance.[1][2]

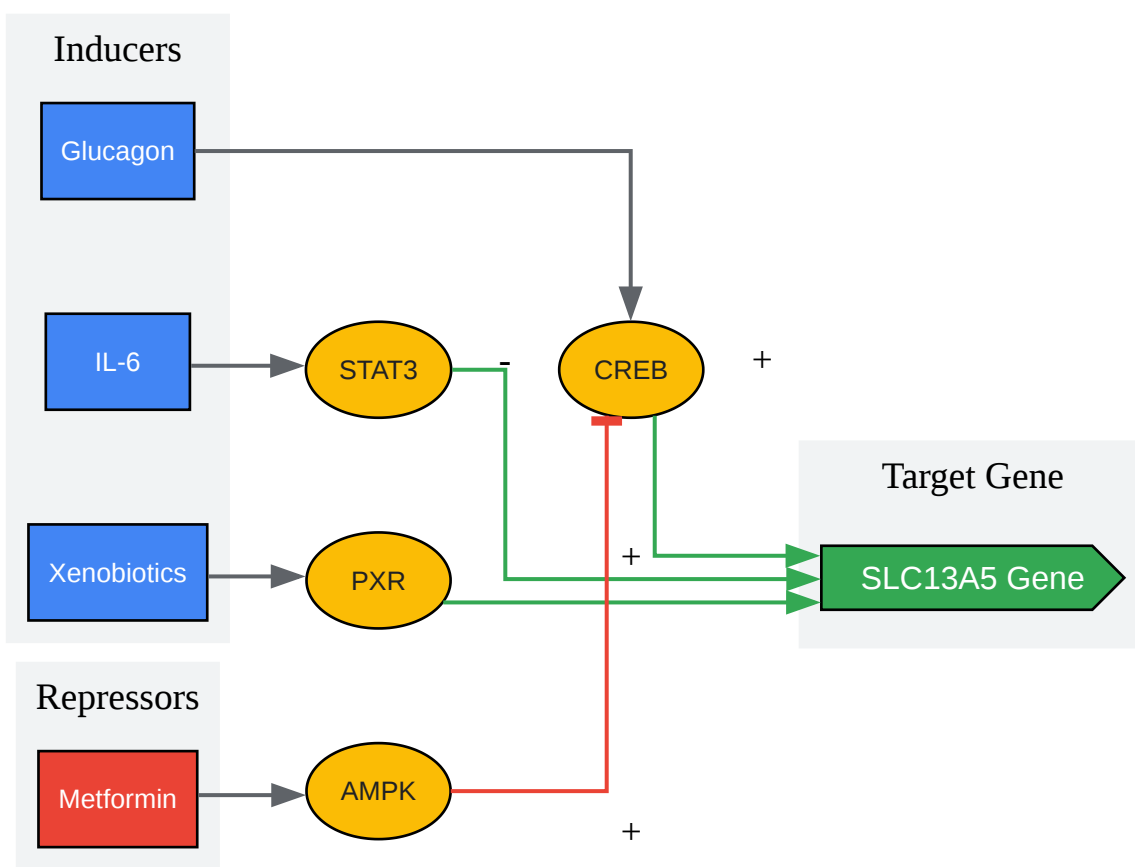
### SLC13A5 Loss-of-Function in Neurometabolic Disease

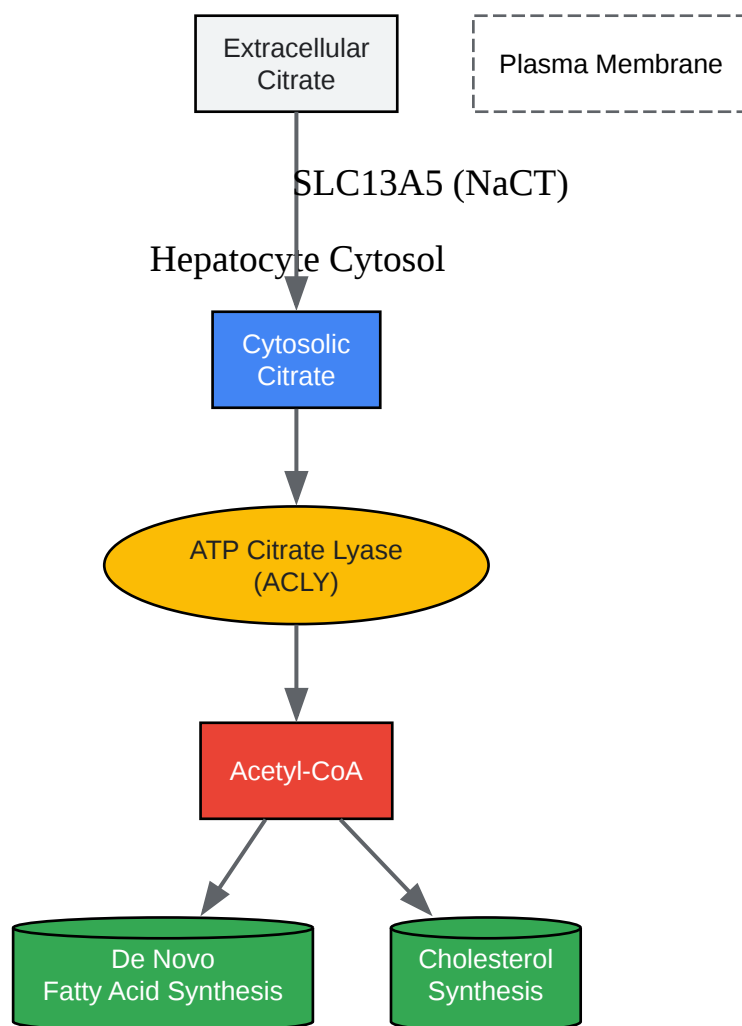
Biallelic loss-of-function mutations in the SLC13A5 gene cause SLC13A5 Deficiency Disorder, a rare autosomal recessive condition.[4][7] The disorder is characterized by the onset of severe, often intractable, epileptic seizures within the first few days of life, accompanied by global developmental delays and dental abnormalities.[6][7] The absence of functional NaCT leads to impaired citrate uptake into neurons.[7] This disrupts brain energy metabolism and the synthesis of essential neurotransmitters like glutamate and GABA, for which citrate is a precursor.[5][9] A key biomarker for this disorder is a two- to three-fold increase in citrate levels in the plasma and cerebrospinal fluid (CSF).[3] Therapeutic approaches for this condition are focused on restoring function, with adeno-associated virus (AAV)-based gene replacement therapies showing promise in preclinical models.[3][10]

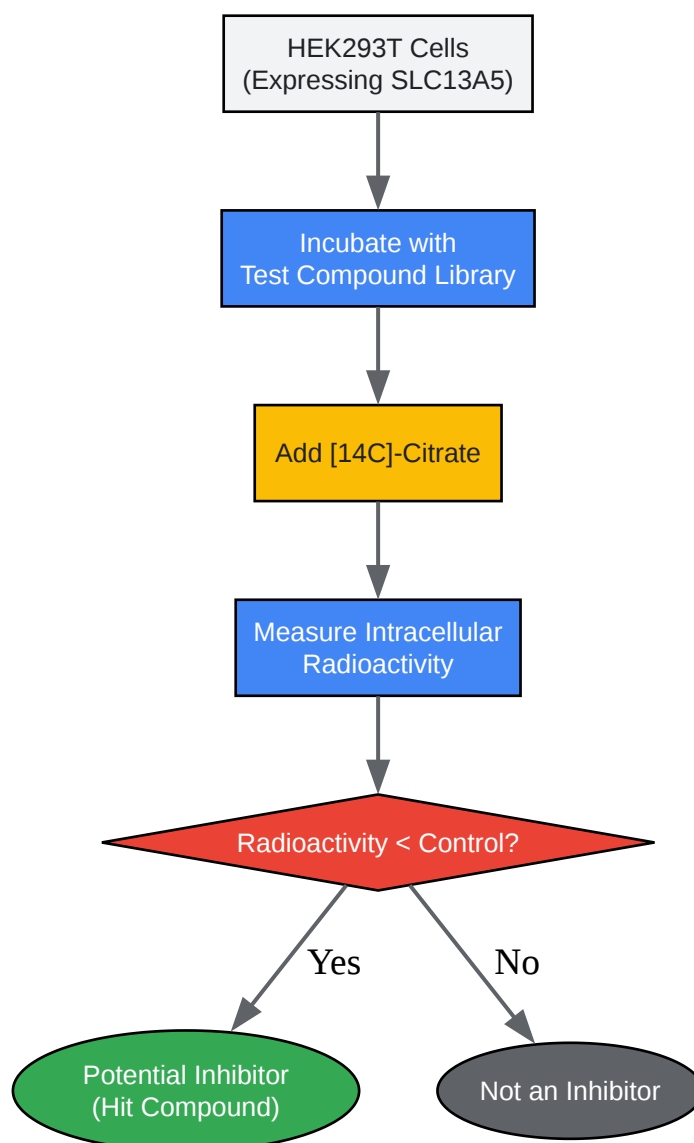
## Molecular Regulation of SLC13A5 Expression

The transcription of the SLC13A5 gene is tightly regulated by a variety of hormonal, inflammatory, and xenobiotic signals, particularly in the liver.

- **Inflammatory and Hormonal Induction:** The cytokine Interleukin-6 (IL-6) upregulates SLC13A5 expression through the STAT3 signaling pathway.<sup>[3]</sup> The hormone glucagon also induces its expression, likely involving the transcription factor CREB.<sup>[2][5]</sup>
- **Xenobiotic Response:** SLC13A5 expression is induced by xenobiotics such as phenobarbital and rifampicin via the pregnane X receptor (PXR).<sup>[2][5]</sup>
- **Metabolic Repression:** The anti-diabetic drug metformin has been shown to suppress SLC13A5 expression in liver cells through an AMP-activated protein kinase (AMPK)-mediated pathway that inhibits CREB.<sup>[2]</sup>
- **Epigenetic Control:** DNA hypermethylation in the promoter region of SLC13A5 is inversely correlated with its expression, suggesting an epigenetic layer of regulation.<sup>[2]</sup>







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